6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-(2-chloro-6-fluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2OS/c11-5-2-1-3-6(12)9(5)7-4-8(15)14-10(16)13-7/h1-4H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHOZTNWFYLNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=O)NC(=S)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction Using Thiourea
The preparation of this compound involves a three-component condensation of:
- 2-chloro-6-fluorobenzaldehyde,
- A β-keto ester or equivalent,
- Thiourea.
The reaction is catalyzed by an acid catalyst under reflux conditions in an appropriate solvent, commonly ethanol or a mixed solvent system. The thiourea provides the thioxo group at the 2-position of the dihydropyrimidinone ring. This method is a direct adaptation of the Biginelli reaction tailored for thioxo derivatives.
Catalyst and Solvent Effects
Catalysts such as hydrochloric acid, p-toluenesulfonic acid, or Lewis acids have been reported to enhance reaction rates and yields. Solvents like ethanol, dichloromethane, or composite solvents (e.g., mixtures including dimethylformamide, dimethyl sulfoxide) can be used to optimize solubility and reaction kinetics.
Alternative Synthetic Routes
Alternative methods include:
- Use of β-diketones or 1-(piperidin-1-yl)butane-1,3-dione instead of β-keto esters for condensation with thiourea and substituted benzaldehydes under mild acidic or basic conditions.
- Four-component reactions involving amines, diketene, aldehydes, and thiourea to generate dihydropyrimidinone derivatives with diverse substitution patterns.
These approaches provide versatility in functional group incorporation and can be adapted to synthesize the target compound by selecting appropriate starting materials.
Detailed Research Findings and Data Table
| Parameter | Details |
|---|---|
| Starting Materials | 2-chloro-6-fluorobenzaldehyde, β-keto ester, thiourea |
| Catalyst | Concentrated HCl, p-toluenesulfonic acid, or Lewis acids |
| Solvent | Ethanol, dichloromethane, or composite solvents (e.g., DMF, DMSO mixtures) |
| Reaction Conditions | Reflux (typically 80-100 °C), 4-12 hours |
| Yield | Generally moderate to high (60-90%) depending on conditions |
| Purification | Recrystallization from methanol or ethanol |
| Molecular Formula | C10H6ClFN2OS |
| Molecular Weight | 256.68 g/mol |
| Structural Features | Pyrimidinone ring with thioxo group at 2-position and 2-chloro-6-fluorophenyl at 6-position |
Mechanistic Insights
The reaction mechanism involves:
- Formation of an imine intermediate from the aldehyde and thiourea.
- Nucleophilic addition of the β-keto ester enol form to the imine.
- Cyclization and subsequent dehydration to form the dihydropyrimidinone ring with a thioxo substitution.
The presence of the thioxo group arises from thiourea, replacing the oxo group typical in urea-based Biginelli reactions.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Classical Biginelli (acid catalyzed) | Simple, well-established | Longer reaction times, moderate yields | 60-80% |
| Four-component condensation | Greater structural diversity | More complex reaction setup | 65-85% |
| Use of composite solvents | Improved solubility and yield | Requires solvent optimization | 70-90% |
| Alternative β-diketone route | Mild conditions, good selectivity | Limited substrate scope | 70-85% |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different substituents on the pyrimidinone ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to biological responses.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Aromatic vs. Aliphatic Substituents : The 6-methyl derivative (C₅H₆N₂OS) exhibits lower molecular weight and simpler reactivity, making it suitable for metal coordination studies (e.g., Au(III) complexes in antibacterial assays) .
- Heteroaromatic Modifications : Thienyl or benzo[d]thiazol substituents increase π-π stacking interactions, which correlate with improved binding to biological targets like kinases .
Key Trends :
- Anticancer Potency: The target compound’s halogenated phenyl group confers lower IC₅₀ values compared to non-halogenated analogues, likely due to enhanced cellular uptake and target engagement .
- Antimicrobial Efficacy : Metal complexes (e.g., Au(III)) of 6-methyl derivatives show superior activity over the parent ligand, suggesting a role for metal coordination in disrupting bacterial membranes .
Biological Activity
6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest due to its diverse biological activities, particularly in antiviral and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound possesses a unique structure characterized by a thioxo group and a pyrimidine ring, which contribute to its biological properties. The molecular formula is CHClF NOS, and its systematic name indicates the presence of chlorine and fluorine substituents that enhance its pharmacological profile.
Antiviral Activity
Research has demonstrated that derivatives of this compound exhibit potent antiviral effects against various strains of HIV. A study comparing this compound with related structures found that it showed significant inhibitory activity against wild-type HIV-1 and clinically relevant mutants. The compounds with 2-chloro-6-fluoro substitution exhibited up to picomolar activity, indicating strong antiviral potential .
Table 1: Antiviral Activity of this compound Derivatives
| Compound | EC (μM) | Selectivity Index |
|---|---|---|
| 1 | 0.26 | High |
| 2 | 0.35 | Moderate |
| 3 | 0.20 | Very High |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of synthesized thiazolidinone derivatives were tested against various bacterial strains. The results indicated moderate to good antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL . This suggests potential applications in treating bacterial infections.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Gram-positive Activity | Gram-negative Activity |
|---|---|---|---|
| A | 200 | Positive | Negative |
| B | 400 | Moderate | Moderate |
| C | 100 | High | Low |
The antiviral mechanism of action for compounds like this compound appears to involve inhibition of the HIV reverse transcriptase enzyme. The structural modifications at the C5 and C6 positions are crucial for enhancing binding affinity and selectivity towards the target enzyme .
Case Study: HIV Inhibition
In a study assessing the stereoselective effects of various derivatives on HIV inhibition, compounds with specific stereogenic centers showed enhanced activity correlating with their absolute configuration. This highlights the importance of molecular orientation in therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(2-chloro-6-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and what critical parameters influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous pyrimidinones are prepared by reacting substituted anilines (e.g., 2-chloro-6-fluoroaniline) with thiourea and β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (e.g., HCl or acetic acid) . Key parameters include:
- Molar ratios (1:1:1 for aniline:thiourea:β-keto ester).
- Temperature (reflux at 80–100°C for 6–12 hours).
- Workup : Neutralization with NaHCO₃ and recrystallization from ethanol/water.
- Critical monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for the thioxo proton (δ 12.5–13.5 ppm, broad singlet) and aromatic protons (δ 7.0–8.0 ppm for chloro/fluorophenyl groups) .
- IR : Confirm the thioxo group (C=S stretch at ~1200 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 286.7 g/mol).
- Elemental Analysis : Validate purity (>95% C, H, N, S content).
Q. What preliminary assays are recommended for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial activity : Use broth microdilution (MIC values against Gram+/Gram– bacteria) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs with halogen substitutions (e.g., Cl vs. F at position 6) and test under identical assay conditions .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., compare binding energies of chloro vs. fluoro substituents) .
- Metabolic stability : Assess liver microsome stability to rule out pharmacokinetic discrepancies .
Q. What advanced crystallization strategies are recommended for obtaining high-quality single crystals suitable for X-ray diffraction?
- Methodological Answer :
- Solvent selection : Use slow evaporation in DMSO/water (1:3 v/v) at 4°C .
- Crystallography software : Refine structures using SHELXL (space group determination, R-factor optimization <5%) .
- Data validation : Cross-check with CCDC databases to confirm novel crystal packing.
Q. How can reaction byproducts be systematically identified and quantified during synthesis optimization?
- Methodological Answer :
- HPLC-MS analysis : Use a C18 column (acetonitrile/water gradient) to separate byproducts .
- Kinetic studies : Monitor reaction intermediates via in-situ FTIR (e.g., formation of thiourea intermediates) .
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst load to minimize byproduct formation .
Q. What computational methods are effective for predicting the compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- DFT calculations : Use Gaussian 16 to model transition states (e.g., B3LYP/6-31G* level) for cyclocondensation reactions .
- Machine learning : Train models on existing pyrimidinone datasets to predict reaction yields (e.g., using RDKit descriptors) .
Q. How does the electronic effect of the 2-chloro-6-fluorophenyl substituent influence the compound’s tautomeric equilibrium?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
